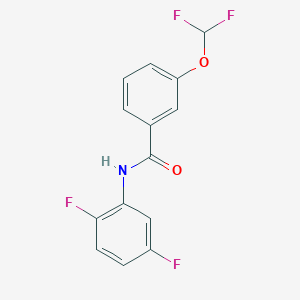![molecular formula C16H14ClFN6O3 B279752 4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that is widely used in scientific research. This compound is also known as TAK-242 and has been studied for its potential therapeutic applications. In
Mécanisme D'action
TAK-242 is a selective inhibitor of TLR4 signaling pathway, which is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), which are responsible for the systemic inflammatory response. TAK-242 binds to the intracellular domain of TLR4 and prevents its dimerization, which is required for downstream signaling. This leads to the inhibition of cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines in response to TLR4 activation. In vivo studies have shown that TAK-242 attenuates the systemic inflammatory response in animal models of sepsis and inflammation. TAK-242 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-242 has several advantages for lab experiments, including its selectivity for TLR4 signaling pathway, its ability to inhibit cytokine production, and its potential therapeutic applications in various diseases. However, there are also some limitations to using TAK-242 in lab experiments, including its multi-step synthesis process, its cost, and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of TAK-242, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and administration regimens. Additionally, the use of TAK-242 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications. Further research is needed to fully understand the potential of TAK-242 as a therapeutic agent.
In conclusion, TAK-242 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for TLR4 signaling pathway, ability to inhibit cytokine production, and potential therapeutic applications make it a promising candidate for further study. However, its multi-step synthesis process, cost, and potential for off-target effects are limitations that must be considered. Further research is needed to fully understand the potential of TAK-242 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of TAK-242 involves the reaction of 3,5-dimethyl-4-nitropyrazole with 3-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 4-chloropyrazole-5-carboxylic acid. The final product is obtained by the reaction of the resulting intermediate with 1-amino-1,2,3-triazole-4-carboxamide. The synthesis of TAK-242 is a multi-step process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
TAK-242 has been studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer. In sepsis, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the systemic inflammatory response that can lead to organ failure and death. In cancer, TAK-242 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Toll-like receptor 4 (TLR4) signaling pathway.
Propriétés
Formule moléculaire |
C16H14ClFN6O3 |
|---|---|
Poids moléculaire |
392.77 g/mol |
Nom IUPAC |
4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14ClFN6O3/c1-8-13(19-16(25)14-12(17)15(21-20-14)24(26)27)9(2)23(22-8)7-10-4-3-5-11(18)6-10/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21) |
Clé InChI |
HINSVFMSVXDUTK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide](/img/structure/B279669.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279672.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)
![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
![3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279682.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)

![2,2,2-trifluoro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279690.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
